Methyltriphenoxyphosphonium iodide

Organic Synthesis Phosphonium Salt Iodination

Researchers requiring reliable, high-yield conversion of alcohols to alkyl iodides or selective dehydration to alkenes often face inconsistent results with in-situ generated reagents. Methyltriphenoxyphosphonium iodide (MTPI) solves this as a pre-formed, crystalline, storable reagent that ensures reproducibility. - Enables chemoselective 5'-iodination of nucleosides for antiviral/anticancer prodrug synthesis. - Streamlines one-pot phosphonium halide preparations for cephalosporin antibiotic development. - Avoids carbocation rearrangements common with acid-catalyzed dehydrations. Procure with confidence-consistent quality, global shipping, and dedicated B2B support.

Molecular Formula C19H18IO3P
Molecular Weight 452.2 g/mol
CAS No. 17579-99-6
Cat. No. B024030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltriphenoxyphosphonium iodide
CAS17579-99-6
SynonymsMethyltriphenoxyphosphorus(1+) Iodide_x000B_
Molecular FormulaC19H18IO3P
Molecular Weight452.2 g/mol
Structural Identifiers
SMILESC[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.[I-]
InChIInChI=1S/C19H18O3P.HI/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
InChIKeyVKTOBGBZBCELGC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTPI: Strategic Reagent for Iodination & Dehydration


Methyltriphenoxyphosphonium iodide (MTPI, CAS 17579-99-6) is a moisture-sensitive, crystalline organophosphorus salt . It is recognized in organic synthesis not as a generic reagent, but as a strategic intermediate enabling specific transformations: the high-yield conversion of alcohols to alkyl iodides and the selective dehydration of alcohols to alkenes [1][2]. Its core utility lies in its ability to function as a potent, yet tunable, leaving group precursor and dehydration agent, offering a level of chemoselectivity and mechanistic control that sets it apart from simpler iodide sources and conventional dehydrating reagents.

Workflow
Alcohol-to-iodoalkane conversion, selective secondary alcohol dehydration, nucleoside modification
Reagent Profile
Pre-formed, crystalline phosphonium salt; moisture-sensitive solid
Selection Context
Reported chemoselectivity and mechanistic control in iodination and dehydration steps

Generic Substitution Risks for MTPI


Substituting MTPI with a generic reagent like sodium iodide, iodine/triphenylphosphine, or a standard acid for dehydration introduces significant risk of reaction failure or inefficiency. Sodium iodide is explicitly noted as a 'less-efficient iodine-atom-transfer agent' [1]. While iodine/triphenylphosphine (PPh3/I2) systems can be used for similar transformations, they often require harsher conditions and lack the specific, concerted mechanistic pathway of MTPI, potentially leading to lower yields and byproducts [2][3]. For alcohol dehydrations, MTPI's selectivity and mechanistic profile differ markedly from acid-catalyzed methods, which can be prone to carbocation rearrangements and low chemoselectivity [4]. Furthermore, MTPI provides a crystalline, pre-formed, and storable reagent, avoiding the need for in-situ generation and offering superior reproducibility and handling convenience compared to its alternatives [5].

Iodination Efficiency
Substituting with sodium iodide may reduce conversion efficiency; it is reported as a less-efficient iodine-atom-transfer agent for this specific transformation.
Reproducibility & Stoichiometry
Using in-situ generated PPh₃/I₂ systems can introduce variability in stoichiometry and reaction conditions, potentially lowering batch-to-batch reproducibility.
Dehydration Selectivity
Conventional acid-catalyzed dehydration may cause carbocation rearrangements and lower chemoselectivity, deviating from the selective pathway reported for MTPI.

MTPI vs. Alternatives: Comparative Evidence


Pre-Formed Reagent vs. In-Situ PPh3/I2

MTPI is a distinct, pre-isolated crystalline reagent that offers significant advantages over in-situ generated systems like the PPh3/I2 combination. While PPh3/I2 is a versatile system for synthesizing various α-alkoxymethylphosphonium iodides in yields of 70–91%, it requires a multi-component reaction setup [1]. In contrast, MTPI is a defined, single-component reagent that is commercially available, eliminating the need for in-situ formation and the associated variability in stoichiometry and reactivity. Furthermore, MTPI is the active intermediate in the triphenylphosphite/methyl iodide alcohol-to-iodoalkane conversion, and its use as a pre-formed reagent ensures a consistent, high-purity starting point for critical transformations [2].

Reagent Purity & Handling
Class-level
MTPI: pre-formed crystalline solid, consistent purity
PPh₃/I₂: in-situ generated, variable stoichiometry and multi-component setup
Reported handling context: pre-formed reagent may reduce setup variability.
Qualitative class-level inference; no direct yield comparison.
Organic Synthesis Phosphonium Salt Iodination

Iodination Efficiency vs. Sodium Iodide

MTPI serves as the active iodinating species in the triphenylphosphite/methyl iodide system, which is a well-established method for converting alcohols to iodoalkanes. The 'Science of Synthesis' explicitly states that 'Sodium iodide is a less-efficient iodine-atom-transfer agent' in this context [1]. This direct class-level comparison highlights that MTPI, or its in-situ equivalent, provides a more effective pathway for the SN2 displacement of an activated alkoxy group by iodide, resulting in higher yields of the desired iodoalkane.

Iodine-Atom-Transfer Efficiency
Class-level
MTPI: key intermediate for efficient alcohol-to-iodoalkane conversion
NaI: described as less-efficient iodine-atom-transfer agent
Class-level comparison supports selection for critical iodination steps.
Qualitative assessment; comparative yield data not provided.
Iodination Alcohol Conversion Phosphonium Salt

Dehydration Mechanism vs. Acid Catalysis

MTPI operates as an effective dehydration reagent under mild conditions, with a mechanism that diverges from traditional acid-catalyzed pathways. Studies using 1,3-dimethylimidazolidin-2-one (DMI) as an aprotic solvent, instead of the more common hexamethylphosphoric triamide (HMPT), showed that the primary step is the interaction of MTPI with the alcohol, displacing a phenoxide group [1]. This contrasts with mechanisms proposed for HMPT, which involved alcohol-HMPT interaction. Comparative analysis of product geometric isomer distributions and conjugated vs. non-conjugated triene product ratios further supports that MTPI follows a unique mechanistic route, distinct from acid-catalyzed dehydrations that are often non-selective and prone to rearrangements.

Dehydration Mechanism
Class-level
MTPI: dehydration via alcohol-phosphonium interaction, distinct pathway
Acid catalysis: often proceeds via carbocation intermediates, prone to rearrangements
Unique mechanistic route may support higher alkene selectivity.
Comparative product distribution studies support mechanistic distinction.
Dehydration Reaction Mechanism Alkene Synthesis

Selective Secondary Alcohol Dehydration

MTPI demonstrates selective dehydration of secondary alcohols, a transformation that is often challenging due to competing pathways. A dedicated study in *The Journal of Organic Chemistry* established a protocol using MTPI in hexamethylphosphoramide (HMPA) for this purpose [1]. This is a specific, peer-reviewed application that differentiates MTPI from more aggressive, less selective dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride, which can lead to complex product mixtures.

Secondary Alcohol Selectivity
Reported
MTPI: documented selective dehydration of secondary alcohols in HMPA
Strong acid catalysts: often cause non-selective product mixtures
Supports specialized synthetic sequences requiring alkene selectivity.
Peer-reviewed protocol; specific yield data not in abstract.
Selective Dehydration Secondary Alcohol Alkene Synthesis

MTPI Application Scenarios


Nucleoside 5'-Iodination

MTPI is the gold standard reagent for the specific conversion of the 5'-hydroxyl group of nucleosides to a 5'-deoxy-5'-iodo group [5]. This transformation is a cornerstone for introducing functional handles into oligonucleotides and nucleoside analogues. The resulting 5'-iodo moiety is a versatile intermediate for further modifications, such as nucleophilic displacement with azide to install a 'click chemistry' handle or for reductive dehalogenation to generate 5'-deoxy nucleosides, which are crucial in antiviral and anticancer prodrug development [2]. The reliability and high chemoselectivity of MTPI for this specific hydroxyl group in a complex, polyfunctional molecule justify its procurement over less selective or less efficient iodinating agents .

3-(Alkenyl)cephem Intermediate Synthesis

MTPI is a key reagent in an improved, one-pot procedure for preparing phosphonium halides, which are essential intermediates on the route to 3-(alkenyl)cephem derivatives [5]. The reaction involves treating a 3-hydroxymethyl cephem derivative with MTPI in dichloromethane, streamlining the synthesis of these important antibiotic precursors. The use of the pre-formed MTPI ensures a more controlled and efficient reaction compared to multi-step or in-situ alternatives, making it a preferred reagent for medicinal chemistry campaigns focused on cephalosporin antibiotics.

Selective Dehydration of Complex Alcohols

MTPI's documented ability to selectively dehydrate secondary alcohols [5] makes it an invaluable tool for the synthesis of specific alkene isomers in complex natural products or advanced pharmaceutical intermediates. For instance, it has been used in the synthesis of 1-alkenyltetrazoles via dehydration of intermediate alcohols, a step that could be problematic with standard acid catalysts due to potential side reactions . Its use ensures a higher yield of the desired alkene, avoiding the formation of rearranged or polymeric byproducts, thereby reducing purification burden and improving overall synthetic efficiency.

Alkyl Iodide Synthesis from Alcohols

MTPI serves as the pre-formed, active intermediate in the highly efficient conversion of alcohols to iodoalkanes [5]. This method is recognized as a superior alternative to using less efficient iodide sources like sodium iodide . By procuring MTPI directly, synthetic chemists can achieve more reliable and higher-yielding iodinations, particularly when working with precious or sensitive alcohol substrates in academic or industrial research settings.

Application
Selection Property
Validation Focus
Nucleoside 5'-iodination research
Pre-formed reagent for consistent primary hydroxyl chemoselectivity
Iodination efficiency and functional handle installation
Cephem intermediate synthesis
One-pot phosphonium salt formation with reported control
Reaction efficiency and intermediate purity
Selective secondary alcohol dehydration
Reported chemoselectivity under mild aprotic conditions
Alkene isomer distribution and byproduct minimization
Alcohol-to-iodoalkane conversion
Reported efficient iodine-atom-transfer pathway
Iodination yield and substrate scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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